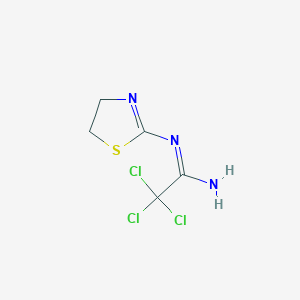

(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Métodos De Preparación

The synthesis of (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods often employ green chemistry approaches, such as using β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst, which is reusable and offers a safer, greener reaction pathway .

Análisis De Reacciones Químicas

(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Selective electrochemical reduction can yield specific isomers.

Substitution: The compound can undergo substitution reactions, particularly at the ylidene fragment and thiazolidine backbone.

Common reagents used in these reactions include oxalyl chloride, acetylene dicarboxylate, and various catalysts. Major products formed from these reactions include derivatives of thiazolidine and pyrrolidine .

Aplicaciones Científicas De Investigación

(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide has a wide range of scientific research applications:

Chemistry: It serves as a valuable synthetic block in heterocyclic chemistry.

Mecanismo De Acción

The mechanism of action of (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring allows it to interact with proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of metalloproteinases and phospholipase A2 .

Comparación Con Compuestos Similares

Similar compounds to (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide include:

2-ylidene-1,3-thiazolidines: These compounds share the thiazolidine ring structure and exhibit similar biological activities.

2-ylidene-2,3-dihydro-1,3-thiazoles: These compounds also feature a thiazolidine ring and are used in similar applications.

What sets this compound apart is its unique combination of chlorine atoms and the thiazolidine ring, which enhances its reactivity and biological activity.

Actividad Biológica

(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide is a heterocyclic compound featuring a thiazolidine ring, which is known for its diverse biological activities. The compound is characterized by its multiple halogen substituents, particularly the presence of three chlorine atoms, which enhance its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, molecular mechanisms, and potential applications in various fields.

Interaction with Enzymes

The thiazolidine ring in this compound interacts significantly with various enzymes. It has been shown to inhibit the activity of proteases and oxidoreductases by forming covalent adducts with cysteine residues in these proteins. This interaction is crucial for its potential therapeutic applications.

Cellular Effects

Research has demonstrated that this compound influences several cellular processes:

- Cell Signaling Pathways : It modulates pathways involving reactive oxygen species (ROS) and redox-sensitive transcription factors, which are essential for regulating cellular responses to stress and inflammation.

- Subcellular Localization : The compound can localize to specific cellular compartments, such as mitochondria or nuclei, potentially enhancing its biological effects through targeted action.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound include:

- Covalent Binding : The thiazolidine moiety binds to cysteine residues in proteins, leading to the formation of stable covalent adducts.

- Inhibition of Enzymatic Activity : By modifying key amino acids in enzyme active sites, the compound can inhibit critical biochemical reactions.

- Modulation of Redox States : The compound’s ability to influence redox states can lead to altered signaling pathways involved in cell survival and apoptosis.

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast Cancer) | 4.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 6.0 | Modulation of cell cycle regulators |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Study on Anticancer Properties

A recent study evaluated the efficacy of this compound in treating breast cancer in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in tumor tissues .

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of E. coli. The results indicated that treatment with this compound significantly reduced bacterial load in infected mice models without notable toxicity .

Propiedades

IUPAC Name |

2,2,2-trichloro-N'-(4,5-dihydro-1,3-thiazol-2-yl)ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl3N3S/c6-5(7,8)3(9)11-4-10-1-2-12-4/h1-2H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQZZCNTSRCZJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N=C(C(Cl)(Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=N1)/N=C(\C(Cl)(Cl)Cl)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.